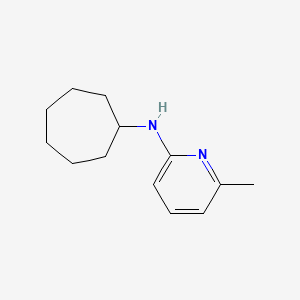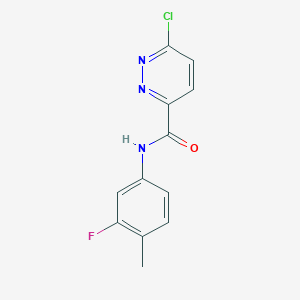![molecular formula C18H24N2O B7575348 N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine](/img/structure/B7575348.png)
N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine, also known as FTY720, is a synthetic compound that has been extensively studied for its potential use as an immunosuppressive and anti-inflammatory agent. FTY720 was first synthesized in 1992 by researchers at the pharmaceutical company Novartis, and has since been the subject of numerous scientific studies investigating its various biological effects.
Wirkmechanismus
N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine acts as a functional antagonist of sphingosine-1-phosphate receptors, which are expressed on a variety of immune cells including T cells, B cells, and dendritic cells. By binding to these receptors, N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine prevents the egress of lymphocytes from lymphoid tissues and reduces the number of circulating lymphocytes in the blood. This results in a reduction in the immune response and a decrease in inflammation.
Biochemical and Physiological Effects:
In addition to its immunosuppressive effects, N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine has been shown to have a variety of other biochemical and physiological effects. These include the induction of apoptosis in cancer cells, the promotion of neural stem cell proliferation, and the inhibition of angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine has several advantages as a research tool, including its ability to selectively target immune cells and its well-characterized mechanism of action. However, the compound also has several limitations, including its relatively low potency and the potential for off-target effects.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation into the effects of N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine. These include the development of more potent analogs of the compound, the investigation of its potential use in the treatment of other autoimmune and inflammatory conditions, and the exploration of its effects on non-immune cells such as neural progenitor cells and cancer cells.
In conclusion, N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine is a synthetic compound that has been extensively studied for its potential use as an immunosuppressive and anti-inflammatory agent. Its mechanism of action involves the binding of sphingosine-1-phosphate receptors, which results in a reduction in the immune response and a decrease in inflammation. While N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine has several advantages as a research tool, including its ability to selectively target immune cells, it also has several limitations. Further research is needed to fully understand the potential applications of this compound in various areas of medicine and biology.
Synthesemethoden
The synthesis of N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine involves a multistep process that begins with the reaction of 4-hydroxybenzaldehyde with phenylmagnesium bromide to form 4-phenylmethoxybenzaldehyde. This compound is then reacted with 1-bromo-3-chloropropane to form 1-(4-phenylmethoxyphenyl)propane-1,3-dione. The final step involves the reaction of this compound with 1,3-diaminopropane to form N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine.
Wissenschaftliche Forschungsanwendungen
N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine has been extensively studied for its potential use in the treatment of various autoimmune and inflammatory conditions, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. The compound works by binding to sphingosine-1-phosphate receptors, which are involved in regulating immune cell trafficking and inflammation.
Eigenschaften
IUPAC Name |
N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-15(20-13-5-12-19)17-8-10-18(11-9-17)21-14-16-6-3-2-4-7-16/h2-4,6-11,15,20H,5,12-14,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXNPQCYNIXGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)NCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[butan-2-yl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7575266.png)
![2-[[2-[(3-Chlorobenzoyl)amino]acetyl]-propan-2-ylamino]acetic acid](/img/structure/B7575268.png)
![3-[Oxane-4-carbonyl(propan-2-yl)amino]propanoic acid](/img/structure/B7575282.png)


![2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7575315.png)
![N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7575319.png)
![6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B7575325.png)
![N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide](/img/structure/B7575332.png)
![N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine](/img/structure/B7575333.png)
![7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7575338.png)
![2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid](/img/structure/B7575347.png)

